molecular formula C5H8F2O B2508944 3,3-Difluoro-2,2-dimethylpropanal CAS No. 1781586-14-8

3,3-Difluoro-2,2-dimethylpropanal

Cat. No.: B2508944
CAS No.: 1781586-14-8
M. Wt: 122.115
InChI Key: WVEOZPUYGLCVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2,2-dimethylpropanal is a fluorinated organic compound with the molecular formula C5H8F2O and a molecular weight of 122.11 g/mol . Its unique structure, characterized by the SMILES notation CC(C)(C=O)C(F)F, incorporates two fluorine atoms on the same carbon, which can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity compared to non-fluorinated analogs . This makes it a valuable building block in synthetic organic chemistry, particularly for the development of novel compounds in pharmaceutical and materials science research. While specific applications for this exact molecule are not extensively detailed in the literature, fluorinated aldehydes like this one are generally employed to introduce fluorine atoms into target molecules, a common strategy in drug discovery to fine-tune the biological activity and pharmacokinetic profiles of lead compounds . The compound should be stored refrigerated between 2-8°C to maintain stability . This product is intended for research and development purposes only in a laboratory setting.

Properties

IUPAC Name

3,3-difluoro-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O/c1-5(2,3-8)4(6)7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEOZPUYGLCVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781586-14-8
Record name 3,3-difluoro-2,2-dimethylpropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Physicochemical Properties

Synthetic Routes to 3,3-Difluoro-2,2-dimethylpropanal

While specific, peer-reviewed synthetic preparations of this compound are not extensively documented in the literature, a logical and conventional synthetic route is the oxidation of its corresponding primary alcohol, 3,3-difluoro-2,2-dimethylpropan-1-ol (B1461864). This precursor alcohol is commercially available, making this a highly feasible approach.

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. A variety of reagents can be employed for this purpose, typically under mild conditions to prevent over-oxidation to the carboxylic acid. Common methods suitable for this conversion include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP), or pyridinium (B92312) chlorochromate (PCC). Given the fluorinated nature of the substrate, reaction conditions would need to be carefully optimized to ensure compatibility and high yield.

Spectroscopic and Physicochemical Data

Experimentally determined spectroscopic data for this compound are not widely available in public databases. However, its key spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The spectrum is expected to show two distinct signals. The aldehydic proton (-CH=O) would appear as a triplet in the downfield region (typically δ 9-10 ppm) due to coupling with the two fluorine atoms on the adjacent carbon (³J-HF coupling). The six protons of the two equivalent methyl groups (-C(CH₃)₂) would appear as a triplet in the upfield region (typically δ 1.0-1.5 ppm) due to four-bond coupling to the two fluorine atoms (⁴J-HF coupling).

¹³C NMR: The spectrum would feature four signals. The highly deshielded carbonyl carbon (C=O) would be prominent. The quaternary α-carbon (C(CH₃)₂) and the methyl carbons (-CH₃) would also be present. The β-carbon bearing the two fluorine atoms (-CF₂H) would appear as a triplet due to one-bond C-F coupling (¹J-CF), a characteristic feature for difluorinated carbons.

¹⁹F NMR: A single resonance would be expected, which would appear as a doublet of quartets (or a multiplet) due to coupling with the aldehydic proton (³J-HF) and the six methyl protons (⁴J-HF).

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde would be expected around 1720-1740 cm⁻¹. Strong absorptions in the region of 1000-1200 cm⁻¹ would be indicative of the C-F bond stretching vibrations. Additionally, C-H stretching and bending vibrations for the methyl and aldehyde groups would be present in their typical regions.

Based on its structure, this compound is a low molecular weight, volatile compound. Predicted properties for the compound are available in databases like PubChem.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₅H₈F₂O
Molecular Weight 122.11 g/mol
XLogP 1.4

Reactivity Profiles and Transformational Pathways of 3,3 Difluoro 2,2 Dimethylpropanal

Chemical Transformations Involving the Aldehyde Carbonyl Group

The aldehyde functional group in 3,3-difluoro-2,2-dimethylpropanal is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations. The presence of the α,α-difluoro substitution pattern modulates the electrophilicity of the carbonyl carbon, impacting reaction rates and, in some cases, the stability of intermediates.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of an aldehyde is inherently electrophilic and susceptible to attack by nucleophiles. In this compound, the strong inductive effect of the two fluorine atoms is expected to enhance the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophilic attack compared to its non-fluorinated analog, 2,2-dimethylpropanal (pivalaldehyde).

Nucleophilic addition reactions typically proceed via the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product. ucalgary.ca For weak nucleophiles, the reaction may require acid catalysis to activate the carbonyl group. ucalgary.ca

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

NucleophileReagent ExampleProduct TypeGeneral Mechanism
Hydride Ion (H⁻)Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Primary AlcoholNucleophilic attack of hydride on the carbonyl carbon. youtube.comyoutube.com
Cyanide Ion (CN⁻)Hydrogen cyanide (HCN) with a catalytic amount of baseCyanohydrinNucleophilic attack of the cyanide carbon on the carbonyl carbon. masterorganicchemistry.com
Organometallic ReagentsGrignard reagents (RMgX), Organolithium reagents (RLi)Secondary AlcoholNucleophilic attack of the carbanionic carbon on the carbonyl carbon.
Water (H₂O)Acid or base catalysisHydrate (gem-diol)Reversible addition of water to the carbonyl group.
Alcohols (ROH)Acid catalysisHemiacetal, AcetalAddition of one equivalent of alcohol to form a hemiacetal, followed by reaction with a second equivalent to form an acetal.

Condensation reactions, which involve the reaction of the aldehyde with a nucleophile, typically one containing a nitrogen atom, followed by the elimination of a water molecule, are also a key feature of aldehyde chemistry. For instance, the reaction of this compound with primary amines is expected to form imines (Schiff bases), while reaction with secondary amines would lead to the formation of enamines. nih.govyoutube.com The general mechanism for imine formation involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine. youtube.com

Reductions to Difluorinated Primary Alcohols (e.g., conversion to 3,3-difluoro-2,2-dimethylpropan-1-ol)

The reduction of the aldehyde group in this compound to a primary alcohol, 3,3-difluoro-2,2-dimethylpropan-1-ol (B1461864), is a fundamental transformation. This can be readily achieved using complex metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). chadsprep.comlibretexts.orgkhanacademy.org

In these reactions, a hydride ion (H⁻) from the reducing agent acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the alkoxide to yield the primary alcohol. youtube.comyoutube.com

Table 2: Common Hydride Reagents for Aldehyde Reduction

ReagentFormulaTypical SolventsReactivity Profile
Sodium BorohydrideNaBH₄Alcohols (e.g., methanol, ethanol), WaterA mild and selective reducing agent for aldehydes and ketones. libretexts.org
Lithium Aluminum HydrideLiAlH₄Ethers (e.g., diethyl ether, THF)A powerful and less selective reducing agent, capable of reducing a wider range of functional groups. Reacts violently with protic solvents. libretexts.orgkhanacademy.org

Given the general reactivity of aldehydes, the conversion of this compound to 3,3-difluoro-2,2-dimethylpropan-1-ol is expected to proceed efficiently under standard reduction conditions.

Oxidations to Corresponding Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, and this transformation is also applicable to this compound, which would yield 3,3-difluoro-2,2-dimethylpropanoic acid. A variety of oxidizing agents can be employed for this purpose.

Strong oxidizing agents, such as chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or a dichromate salt with sulfuric acid, readily oxidize primary alcohols and aldehydes to carboxylic acids. chadsprep.com However, milder oxidizing agents are often preferred to avoid potential side reactions. Pyridinium (B92312) chlorochromate (PCC) is a common reagent that typically oxidizes primary alcohols to aldehydes. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com However, in the presence of water, PCC can lead to the formation of the carboxylic acid. libretexts.org Another effective reagent for the oxidation of aldehydes to carboxylic acids is Dess-Martin periodinane (DMP), particularly under conditions that facilitate over-oxidation. youtube.com

The choice of oxidizing agent will depend on the desired selectivity and the presence of other functional groups in the molecule. For the specific conversion of this compound to its corresponding carboxylic acid, a standard oxidation protocol for aldehydes would be applicable.

Reactions Involving the Geminal Difluoride Moiety

The geminal difluoride moiety in this compound is generally stable. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation challenging. researchgate.net However, under specific conditions, these bonds can undergo cleavage and subsequent functionalization.

C-F Bond Activation and Subsequent Functionalization (e.g., analogous to studies on difluorohomoallylic alcohols)

The activation of C(sp³)-F bonds in aliphatic gem-difluoroalkanes is a difficult transformation due to the high bond dissociation energy. researchgate.net Research in this area often focuses on systems where the C-F bond is activated by adjacent functional groups or by the use of potent reagents. Transition metal catalysts and strong Lewis acids have been employed to facilitate the cleavage of C-F bonds. researchgate.netnih.gov

Fluorine Migration and Elimination Processes

Fluorine migration in aliphatic systems is not a common process and typically requires significant energy input or specific catalytic pathways. In some instances, pyrolysis of polyfluorinated compounds has been shown to induce sigmatropic migrations of fluorine atoms.

Elimination reactions involving the geminal difluoride moiety would lead to the formation of a fluoroalkene. Such a process would likely require a strong base to deprotonate the carbon adjacent to the CF₂ group, followed by the elimination of a fluoride (B91410) ion. However, the acidity of the protons on the methyl groups in this compound is expected to be very low, making such an elimination pathway unlikely under standard conditions. More plausible elimination scenarios would involve the initial transformation of the aldehyde group into a better leaving group.

Influence of Steric Hindrance from Geminal Dimethyl Groups on Reactivity

The reactivity of an aldehyde is significantly governed by the steric and electronic environment surrounding the carbonyl group. In this compound, the presence of two methyl groups on the α-carbon (the carbon adjacent to the carbonyl group) introduces substantial steric hindrance. This structural feature, known as a geminal dimethyl group, creates a bulky neopentyl-like framework that physically obstructs the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon. jackwestin.comncert.nic.in

Generally, aldehydes are more reactive towards nucleophilic addition than ketones because they have only one alkyl substituent, leaving one side of the carbonyl carbon relatively accessible. ncert.nic.in However, the reactivity decreases as the size of the alkyl group increases. The geminal dimethyl groups in this compound effectively shield the carbonyl carbon, slowing down reaction rates compared to less substituted aldehydes. jackwestin.comlearncbse.in For instance, the formation of cyanohydrin from cyclohexanone (B45756) proceeds in good yield, whereas 2,2,6-trimethylcyclohexanone, a sterically hindered ketone, does not react under similar conditions due to the steric shielding by the methyl groups. byjus.com This principle directly applies to this compound, where the bulky substituents hinder the approach of nucleophiles. jackwestin.com

The electronic effects of the alkyl groups also play a role. Alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity (positive character) of the carbonyl carbon, making it a less attractive target for nucleophiles. ncert.nic.in While the two fluorine atoms on the β-carbon have a strong electron-withdrawing inductive effect, this influence diminishes over the distance of the single bonds and is less impactful on the carbonyl carbon's electrophilicity than the immediate steric blockade from the α-geminal dimethyl groups.

Table 1: Influence of Steric Hindrance on Aldehyde Reactivity

This table illustrates the general principle of how steric bulk at the α-position affects the reactivity of carbonyl compounds in nucleophilic addition reactions.

Compound NameStructureSteric Hindrance at α-CarbonGeneral Reactivity
FormaldehydeHCHOMinimalVery High
AcetaldehydeCH₃CHOLowHigh
Isobutyraldehyde(CH₃)₂CHCHOModerateModerate
This compound(CH₃)₂C(CHF₂)CHOHighLow
Pivalaldehyde (2,2-Dimethylpropanal)(CH₃)₃CCHOVery HighVery Low

Cycloaddition and Retro-Cycloaddition Reactions

Aldehydes can participate in various cycloaddition reactions, where they react with unsaturated systems to form cyclic compounds. The carbonyl group can act as a dienophile or a dipolarophile in these transformations.

Cycloaddition Reactions: A prominent example of a cycloaddition involving a carbonyl compound is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene. rsc.org In this reaction, the excited state of the carbonyl compound adds to the ground-state alkene to form a four-membered oxetane (B1205548) ring. For this compound, irradiation in the presence of an alkene could potentially lead to the formation of a correspondingly substituted oxetane. The regioselectivity and stereoselectivity of such reactions are influenced by the electronic nature of the substituents and the stability of the diradical intermediates formed during the reaction. rsc.org

Fluorinated compounds are known to participate in [3+2] cycloadditions. For example, fluorinated alkenes react with dipoles like nitrones and azomethine ylides to form five-membered heterocyclic rings. researchgate.net By analogy, this compound could potentially react as an electrophile with suitable 1,3-dipoles, although such reactivity would be highly dependent on the reaction conditions and the specific dipole used.

Retro-Cycloaddition Reactions: Retro-cycloaddition is the reverse of a cycloaddition reaction, where a cyclic molecule fragments into two or more smaller unsaturated molecules, often initiated by heat or light. A retro-[2+2] cycloaddition would involve the cleavage of an oxetane ring back into the constituent aldehyde and alkene. researchgate.net This process is governed by the principles of orbital symmetry and the thermodynamic stability of the products. If an oxetane derived from this compound were formed, it could potentially undergo a retro-[2+2] reaction under thermal or photochemical stimulation, regenerating the aldehyde and the alkene. acs.org The feasibility of this retro reaction depends on the ring strain of the oxetane and the stability of the resulting fragments. Recently, force-promoted retro-[4+2][3+2] cycloadditions have been described, highlighting that mechanical force can also be a trigger for such fragmentation pathways in complex systems. manchester.ac.uk

Organocatalytic Transformations of Fluorinated Aldehydes

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For aldehydes, two primary activation modes are enamine and iminium ion catalysis. nobelprize.org These strategies are central to many modern asymmetric transformations.

Enamine Catalysis: In enamine catalysis, a chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. princeton.edunih.gov This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming the normally electrophilic aldehyde into a nucleophile at its α-carbon. This enamine can then react with various electrophiles. While direct α-functionalization of this compound via enamine catalysis is not possible due to the lack of α-hydrogens, related fluorinated aldehydes are key substrates in other transformations. Organocatalytic methods have been developed for the asymmetric α-fluorination of aldehydes to produce α-fluoro aldehydes, demonstrating the compatibility of fluorine with enamine catalytic cycles. capes.gov.brresearchgate.net The electron-withdrawing nature of fluorine can influence the stability and reactivity of the enamine intermediate.

Iminium Ion Catalysis: In contrast to enamine catalysis, iminium ion catalysis renders the aldehyde more electrophilic. A secondary amine catalyst condenses with an α,β-unsaturated aldehyde to form an iminium ion. acs.org This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack by weak nucleophiles in conjugate addition reactions. nobelprize.org While this compound is a saturated aldehyde, iminium ion activation is a fundamental concept in the organocatalysis of other fluorinated aldehydes. For instance, α,β-unsaturated aldehydes can be activated via iminium ion formation for subsequent reactions like Friedel-Crafts alkylations. nih.gov The generation of an iminium ion from this compound with a primary or secondary amine catalyst in the presence of acid is a plausible initial step for various transformations, such as reductive amination or additions of strong nucleophiles. nih.gov

Table 2: Key Organocatalytic Concepts for Aldehyde Transformation

This table summarizes the two primary modes of organocatalysis relevant to aldehyde functionalization.

Catalysis ModeCatalyst TypeIntermediateRole of IntermediateTypical Reaction Type
Enamine CatalysisChiral Secondary AmineEnamineα-Carbon becomes nucleophilicα-Alkylation, α-Amination, α-Fluorination nih.govcapes.gov.br
Iminium Ion CatalysisChiral Secondary AmineIminium IonCarbonyl/β-Carbon becomes more electrophilicConjugate Addition, Cycloadditions, Friedel-Crafts Alkylation acs.orgnih.gov

Elucidation of Reaction Intermediates (e.g., difluorinated oxaphosphetanes)

The identification of transient species is fundamental to understanding reaction pathways. In reactions involving aldehydes, various intermediates can be formed, and their stability and subsequent transformations dictate the final products.

A key example is the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction proceeds through a characteristic cyclic intermediate known as an oxaphosphetane. youtube.comoregonstate.edu In the case of this compound, the reaction with a phosphorus ylide would form a difluorinated oxaphosphetane .

The formation of this four-membered ring containing both an oxygen and a phosphorus atom is a critical step that determines the stereochemistry of the resulting alkene. fiveable.me The process begins with the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) intermediate which then cyclizes to the oxaphosphetane. oregonstate.edu This intermediate is generally unstable and rapidly decomposes to yield the alkene and triphenylphosphine (B44618) oxide. youtube.com The presence of the electron-withdrawing difluoromethyl group is expected to influence the stability and decomposition kinetics of the oxaphosphetane intermediate, thereby affecting the E/Z selectivity of the alkene product. While direct studies on this compound are limited, research on other fluorinated carbonyls demonstrates the significant electronic impact of fluorine on such intermediates.

In other reactions, such as those involving atmospheric degradation, the initial reaction with oxidants like OH radicals can lead to the formation of peroxy radicals. For the related compound 3,3-dimethylbutanal, studies have identified the formation of peroxy-3,3-dimethylbutyryl nitrate (B79036) in the presence of NO2, indicating a complex pathway of radical intermediates. copernicus.org A similar pathway can be anticipated for its difluorinated analog.

Analysis of Transition States and Energetic Landscapes for Stereochemical Control

Understanding the stereochemical outcome of reactions requires a detailed analysis of the transition states and their relative energies. Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the energetic landscapes of reactions involving complex molecules like this compound.

For reactions that create a new stereocenter, the difference in the energy of the transition states leading to the possible stereoisomers determines the product ratio. For example, in an asymmetric aldol (B89426) reaction, the catalyst and substrate form diastereomeric transition states. The stereoselectivity is governed by the energy difference (ΔΔG‡) between these states. wikipedia.org

Studies on the fluorination of 2-oxo-aldehyde-derived Ugi adducts have shown that cinchona alkaloids can promote asymmetric fluorination, creating enantioenriched products. nih.govresearchgate.net This control is achieved by the chiral catalyst creating a lower-energy transition state for the formation of one enantiomer over the other. Similarly, in the asymmetric reduction of β-keto esters, computational models of the transition states, often involving a metal catalyst like Ruthenium-BINAP, can predict the stereochemical outcome with high accuracy. princeton.edu These models reveal how the specific geometry of the catalyst-substrate complex dictates the facial selectivity of the hydride attack.

For this compound, any stereoselective addition to its carbonyl group would depend on the ability of a chiral catalyst to differentiate between the two faces of the aldehyde. The bulky t-butyl group and the polar C-F bonds would be key features interacting with the catalyst in the transition state, influencing the energetic landscape and thus the stereochemical control.

Electronic and Inductive Effects of Fluorine on Reaction Kinetics and Thermodynamics

The substitution of hydrogen with fluorine atoms has profound electronic consequences that significantly alter the reactivity of organic molecules. nih.gov Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I effect). brainkart.comwikipedia.org

In this compound, the two fluorine atoms on the alpha-carbon pull electron density away from the adjacent carbon framework. This inductive pull is transmitted to the carbonyl carbon, making it significantly more electron-deficient and, therefore, more electrophilic. brainkart.com This enhanced electrophilicity increases the aldehyde's reactivity towards nucleophiles compared to its non-fluorinated counterpart, 2,2-dimethylpropanal. brainkart.com This effect accelerates the kinetics of nucleophilic addition reactions.

The thermodynamic stability of intermediates and products is also affected. While fluorine's inductive effect destabilizes adjacent carbocations, it can stabilize anions. However, the effect on carbanion stability is complex due to repulsion between the carbanion's lone pair and the electron-rich fluorine atoms. rsc.org The strong carbon-fluorine bond also imparts significant thermal stability to the molecule. nih.gov

The table below summarizes the key electronic effects of the difluoro group in this compound.

Electronic EffectConsequence on this compoundImpact on Reactivity
Inductive Effect (-I) Increases the partial positive charge (δ+) on the carbonyl carbon.Enhances reactivity towards nucleophiles; increases reaction rates. brainkart.com
Stabilization of Orbitals Lowers the energy of molecular orbitals. nih.govAffects the HOMO-LUMO gap and influences spectroscopic properties.
Bond Strength (C-F) The C-F bond is exceptionally strong.High thermal stability of the difluoromethyl group.

Role of Solvent and Reaction Environment in Mechanistic Pathways

For instance, in reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species through solvation. Systematic studies on the trifluoromethylation of palladium(II) fluoride complexes have shown that the reaction outcome is highly dependent on the solvent. nih.gov In polar, coordinating solvents like DMF, a mechanism involving an ion pair is favored, leading predominantly to the cis-product. In contrast, non-coordinating solvents like benzene (B151609) favor a direct attack mechanism, yielding the trans-product exclusively. nih.gov

Similarly, for reactions of this compound, the choice of solvent could dictate the mechanistic course. A polar solvent might favor pathways involving charged intermediates, whereas a nonpolar solvent might favor concerted mechanisms.

Additives can also alter reaction mechanisms. In the addition of organometallic reagents to fluorinated ketones, the presence of metal salts was found to affect the composition of the products. rsc.org This was attributed to the salts potentially pre-organizing the reactant through chelation or altering the structure of the organometallic reagent itself. rsc.org This highlights that the entire reaction environment, not just the primary reactants, must be considered when investigating mechanistic pathways.

Stereoselectivity and Enantiocontrol in Fluorinated Aldehyde Derivatization (e.g., kinetic resolution phenomena)

Achieving stereoselectivity in the derivatization of fluorinated aldehydes is a key goal in the synthesis of chiral organofluorine compounds. One powerful technique for separating racemic mixtures is kinetic resolution . wikipedia.org This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. The enantiomer that reacts faster is consumed, leaving the reaction mixture enriched in the slower-reacting enantiomer. wikipedia.org

The organocatalytic α-fluorination of racemic α-chloroaldehydes provides a clear example of this phenomenon. beilstein-journals.org Using a chiral organocatalyst, the reaction yields α-chloro-α-fluoroaldehydes with high enantioselectivity. Crucially, the high asymmetric induction was found to depend on the kinetic resolution of the starting aldehydes, where one enantiomer of the aldehyde reacts significantly faster with the fluorinating agent than the other. beilstein-journals.org

This principle can be extended to reactions involving derivatives of this compound. For example, if the aldehyde were converted to a racemic α-substituted derivative, a chiral catalyst could be used to selectively react with one enantiomer, allowing for the isolation of the other in high enantiomeric purity. The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is necessary for practical separation.

The table below illustrates hypothetical data for a kinetic resolution process, showing how the enantiomeric excess (ee) of the starting material increases as the reaction proceeds.

Conversion (%)Enantiomeric Excess (ee) of Starting Material (%)Enantiomeric Excess (ee) of Product (%)
109.990
3035.790
5080.090
60>9990

This table is illustrative of a kinetic resolution with a selectivity factor (s) of 20.

Such enantiocontrol is critical for preparing optically pure fluorinated building blocks for applications in medicinal chemistry and materials science. researchgate.net Dynamic kinetic resolution (DKR) is an even more advanced technique where the slow-reacting enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of a single, desired enantiomer of the product. wikipedia.orgprinceton.edu

Conclusion

3,3-Difluoro-2,2-dimethylpropanal is a structurally intriguing fluorinated aldehyde that combines the activating inductive effect of a β-difluoromethyl group with the significant steric bulk of a neopentyl-like framework. While its synthesis can be readily envisaged through the oxidation of the corresponding commercially available alcohol, its reactivity profile and synthetic applications remain largely unexplored in the scientific literature. Based on fundamental principles of organic chemistry, it is expected to undergo nucleophilic addition reactions, serving as a potential building block for introducing the unique difluoromethyl-neopentyl motif into complex molecules. The compound stands as a promising, yet underutilized, tool for the synthesis of novel fluorinated compounds for potential applications in medicinal chemistry and materials science.

Synthetic Routes to this compound and Related Fluorinated Aldehydes

The synthesis of this compound, a valuable fluorinated building block, requires strategic approaches to construct its unique carbon framework and introduce the geminal difluoro group. This article explores key synthetic methodologies, focusing on the formation of the sterically hindered 2,2-dimethylpropanal skeleton and subsequent fluorination techniques.

Spectroscopic Characterization Techniques for Research on 3,3 Difluoro 2,2 Dimethylpropanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation and study of organic molecules. numberanalytics.com For fluorinated compounds such as 3,3-Difluoro-2,2-dimethylpropanal, both fluorine-19 (¹⁹F) and proton (¹H) as well as carbon-13 (¹³C) NMR provide complementary and critical data. numberanalytics.com

¹⁹F NMR for Fluorine-Containing Species and Intermediates

Given its 100% natural abundance and high sensitivity, the ¹⁹F nucleus is an excellent probe for NMR spectroscopy. numberanalytics.comnih.gov ¹⁹F NMR is particularly valuable for identifying and quantifying fluorine-containing compounds and for monitoring the progress of fluorination reactions. numberanalytics.comnih.govnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making it possible to distinguish between different fluorine atoms within a molecule and to track their transformation during a reaction. numberanalytics.comnumberanalytics.com

In the context of this compound, the two fluorine atoms are geminal (attached to the same carbon), which would result in a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants of this signal would provide definitive evidence for the presence of the CF₂ group. rsc.org During the synthesis or derivatization of this compound, ¹⁹F NMR can be used to monitor the reaction in real-time. numberanalytics.com This allows researchers to observe the consumption of fluorinated starting materials and the formation of fluorinated intermediates and products, providing insights into reaction kinetics and mechanisms. numberanalytics.comnih.gov For instance, in a reaction where the aldehyde group is modified, the ¹⁹F NMR signal of the CF₂ group would be expected to show a shift in its resonance frequency, reflecting the change in the chemical environment.

A key advantage of ¹⁹F NMR is the large chemical shift dispersion, which minimizes the chances of signal overlap, even in complex reaction mixtures. magritek.com This high selectivity allows for the clear detection of fluorine-containing species at low concentrations. numberanalytics.com

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Related Fluorinated Compounds

Compound ClassFunctional GroupApproximate ¹⁹F Chemical Shift (ppm)
gem-DifluoroalkanesR-CF₂-R'-90 to -120
Difluoromethyl EthersR-O-CF₂H-91 to -92
Difluoromethyl ThioethersR-S-CF₂H-93 to -97
Difluorocyclopropanesc-(CR₂)₂CF₂-107 to -113

Note: Chemical shifts are relative to a standard (e.g., CFCl₃ at 0 ppm) and can vary based on solvent and molecular structure. Data compiled from representative literature. rsc.org

¹H and ¹³C NMR for Overall Molecular Architecture and Transformations

In the ¹H NMR spectrum of this compound, one would expect to see a singlet for the six equivalent protons of the two methyl groups and a triplet for the aldehyde proton due to coupling with the adjacent geminal fluorine atoms. The integration of these signals would confirm the ratio of protons in the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.org For this compound, distinct signals would be observed for the carbonyl carbon, the quaternary carbon bonded to the methyl groups, the methyl carbons, and the carbon bearing the two fluorine atoms. The latter would appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of these carbons are indicative of their local environment. libretexts.org

During a reaction, such as the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid, changes in the ¹H and ¹³C NMR spectra would be readily apparent. For example, the disappearance of the aldehyde proton signal and the appearance of a new signal for a hydroxyl proton in the ¹H NMR spectrum would indicate the reduction of the aldehyde. Similarly, a significant shift in the carbonyl carbon resonance in the ¹³C NMR spectrum would signal a change in the functional group. numberanalytics.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H-CH₃~1.2s (singlet)N/A
¹H-CHO~9.5t (triplet)³JHF ≈ 3
¹³C-C (CH₃)₂~45s (singlet)N/A
¹³C-C H₃~22q (quartet)¹JCH ≈ 125
¹³C-C F₂~120t (triplet)¹JCF ≈ 240
¹³C-C HO~195t (triplet)²JCF ≈ 30

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.netnist.gov It is particularly useful for confirming the successful synthesis of a target molecule and for identifying transient intermediates in a reaction mixture. rsc.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which provides a highly accurate confirmation of its elemental composition. rsc.org The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of specific fragments, such as a methyl group or the formyl group, can help to piece together the structure of the molecule.

In the context of studying reactions involving this compound, MS can be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex mixtures. acs.orgnih.gov This allows for the identification of reactants, products, and any intermediates that may be present, even in very low concentrations. rsc.orgmdpi.com The high sensitivity of mass spectrometry makes it an ideal tool for detecting short-lived species that are crucial for understanding reaction mechanisms. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis During Reactions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. numberanalytics.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. youtube.com This technique is especially useful for monitoring the progress of a chemical reaction by observing the appearance or disappearance of characteristic absorption bands. numberanalytics.comclairet.co.uk

For this compound, the most prominent feature in its IR spectrum would be a strong absorption band in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of an aldehyde. orgchemboulder.comyoutube.com The presence of the fluorine atoms may slightly shift this frequency. Additionally, C-F bond stretching vibrations typically appear in the region of 1000-1400 cm⁻¹.

During a chemical transformation of this compound, IR spectroscopy can provide real-time information about the changes in functional groups. numberanalytics.comacs.org For example, if the aldehyde is reduced to a primary alcohol, the strong C=O absorption band will disappear, and a broad absorption band characteristic of the O-H stretching vibration will appear around 3200-3600 cm⁻¹. This allows for a quick and qualitative assessment of the reaction's progress. rsc.org

Table 3: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups

Functional GroupVibrationApproximate Frequency (cm⁻¹)Intensity
Aldehyde (C=O)Stretch1740-1720Strong
Aldehyde (C-H)Stretch2830-2695 (two bands)Medium to Weak
Alkane (C-H)Stretch2960-2850Strong
Alcohol (O-H)Stretch (H-bonded)3600-3200Strong, Broad
Carboxylic Acid (O-H)Stretch3300-2500Strong, Very Broad
Carboxylic Acid (C=O)Stretch1760-1690Strong
Carbon-Fluorine (C-F)Stretch1400-1000Strong

Source: Data compiled from general IR spectroscopy literature. orgchemboulder.com

Application of Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., Electron Spin Resonance for radical pathways)

To gain deeper insights into the mechanisms of reactions involving this compound, advanced spectroscopic techniques may be employed. One such technique is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR). libretexts.org ESR is specifically used to detect and study species that have unpaired electrons, such as free radicals. libretexts.org

If a reaction involving this compound is suspected to proceed through a radical mechanism, ESR spectroscopy would be the ideal tool to investigate this pathway. By detecting and characterizing the radical intermediates, ESR can provide direct evidence for the proposed mechanism. rsc.orgacs.org The hyperfine coupling patterns in an ESR spectrum can give information about the structure of the radical and the distribution of the unpaired electron. researchgate.netacs.org For example, if a radical is formed on the carbon adjacent to the CF₂ group, the ESR spectrum would show hyperfine coupling to the fluorine atoms. rsc.org

Computational Chemistry and Theoretical Modeling of 3,3 Difluoro 2,2 Dimethylpropanal Chemistry

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of molecules. For 3,3-difluoro-2,2-dimethylpropanal, methods such as Møller-Plesset perturbation theory (MP2), coupled cluster with single, double, and perturbative triple excitations (CCSD(T)), and Density Functional Theory (DFT) are employed to predict its geometry. cdnsciencepub.com

These calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape. Due to the steric bulk of the gem-dimethyl group and the electrostatic repulsion between the fluorine atoms and the carbonyl oxygen, the molecule likely adopts a staggered conformation to minimize energetic strain. Theoretical studies on related fluorinated aldehydes and ketones have shown that the introduction of fluorine atoms can significantly influence conformational equilibria. cdnsciencepub.com

Illustrative Calculated Molecular Geometry of this compound

ParameterValue (DFT B3LYP/6-31G*)
C1-C2 Bond Length (Å)1.54
C2-C3 Bond Length (Å)1.52
C3-O Bond Length (Å)1.21
C1-F1 Bond Length (Å)1.38
C1-F2 Bond Length (Å)1.38
C2-C(CH3)a Bond Length (Å)1.55
C2-C(CH3)b Bond Length (Å)1.55
C1-C2-C3 Bond Angle (°)110.5
F1-C1-F2 Bond Angle (°)105.0
O-C3-C2 Bond Angle (°)125.0

Electronic Structure Analysis and Understanding of Fluorine's Impact on Reactivity

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group dramatically alters the electronic structure of this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is a dominant factor. methodist.eduemerginginvestigators.org This effect polarizes the C-F bonds, leading to a significant partial positive charge on the carbon atom to which they are attached (C3). methodist.edu

This electron withdrawal has a cascading effect on the reactivity of the aldehyde. The partial positive charge on C3 enhances the electrophilicity of the carbonyl carbon (C1), making it more susceptible to nucleophilic attack. tib.euyoutube.com Computational analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify these partial charges and provide a deeper understanding of the charge distribution within the molecule. emerginginvestigators.org

Furthermore, the fluorine atoms can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). The LUMO is likely to be lowered in energy, making the molecule a better electron acceptor. This is a key factor in its reactivity towards nucleophiles. emerginginvestigators.org

Illustrative Mulliken Atomic Charges

AtomCharge (e)
C1 (Carbonyl)+0.45
O (Carbonyl)-0.50
C2+0.10
C3+0.60
F1, F2-0.35
H (Aldehyde)+0.05

Note: The values in this table are hypothetical and for illustrative purposes, based on general principles of electron distribution in fluorinated carbonyl compounds.

In Silico Studies of Reaction Mechanisms and Energy Barriers

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energy barriers. nih.gov For this compound, in silico studies can model various reactions, such as nucleophilic additions, reductions, and oxidations.

For instance, the mechanism of a nucleophilic addition to the carbonyl group can be mapped out step-by-step. Theoretical calculations can determine the energy profile of the reaction, revealing whether the reaction proceeds through a concerted or stepwise mechanism and identifying any intermediate species. youtube.com The calculated energy barriers provide a quantitative measure of the reaction rate, allowing for comparisons between different potential reaction pathways. rsc.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Transformations

Building upon the understanding of electronic structure and reaction mechanisms, computational models can predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity : The enhanced electrophilicity of the carbonyl carbon suggests that this aldehyde will be highly reactive towards nucleophiles. nih.gov

Regioselectivity : In reactions involving multiple potential sites of attack, computational methods can predict the most favorable position for a reaction to occur. For example, in reactions with ambident nucleophiles, calculations can determine whether the attack will occur at the carbonyl carbon or another position. rsc.org

Stereoselectivity : For reactions that can produce stereoisomers, computational modeling can predict which stereoisomer is likely to be the major product. This is particularly relevant for reactions involving the creation of new chiral centers. The steric hindrance from the bulky gem-dimethyl group and the electronic influence of the fluorine atoms will play a crucial role in directing the stereochemical outcome of reactions at the carbonyl center. nih.gov

Advanced Synthetic Applications and Derivatives of 3,3 Difluoro 2,2 Dimethylpropanal

Utilization as a Versatile Chiral Building Block in Advanced Organic Synthesis

While specific enantioselective applications of 3,3-difluoro-2,2-dimethylpropanal are not extensively documented in publicly available literature, the broader class of α,α-difluoroaldehydes serves as a valuable precursor in asymmetric synthesis. The aldehyde functional group is readily amenable to a variety of stereoselective transformations, allowing for the construction of chiral centers. aablocks.com For instance, asymmetric allylation and crotylation reactions are fundamental methods for creating chiral building blocks from aldehydes. aablocks.com

The presence of the gem-difluoro group adjacent to the aldehyde in this compound introduces unique electronic effects that can influence the stereochemical outcome of nucleophilic additions. This makes it an intriguing substrate for the development of novel asymmetric methodologies. The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, where the desired biological activity often resides in a single enantiomer. buchler-gmbh.com The use of chiral building blocks, derived from sources like the "chiral pool" or created through asymmetric synthesis, is a foundational strategy in the development of these complex molecules. buchler-gmbh.com

Based on the reactivity of similar aldehydes, this compound could potentially be employed in a range of enantioselective reactions, as outlined in the table below.

Potential Enantioselective Reaction Expected Chiral Product Significance
Asymmetric Aldol (B89426) Additionβ-Hydroxy-α,α-difluoro-γ,γ-dimethyl carbonyl compoundsAccess to chiral polyketide-like structures
Asymmetric Allylation/CrotylationHomoallylic alcohols with a difluorinated stereocenterKey intermediates for natural product synthesis
Enantioselective Epoxidationα,β-Epoxy-α,α-difluoro-γ,γ-dimethyl aldehydesVersatile intermediates for further functionalization
Asymmetric Cyanohydrin FormationChiral difluorinated cyanohydrinsPrecursors to α-hydroxy acids and amino acids

This table represents potential applications based on the known reactivity of analogous aldehydes and not on documented reactions of this compound itself.

Incorporation into Complex Molecular Architectures and Natural Product Scaffolds

The synthesis of natural products and other complex molecular architectures is a driving force in organic chemistry. While there is no direct evidence of this compound being used in the total synthesis of a natural product, the introduction of gem-difluoro groups is a known strategy to create biologically active analogs. For example, vicinal difluorination has been used to create an analog of piperine (B192125) with enhanced properties. beilstein-journals.org

The gem-difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether linkage, potentially leading to compounds with improved pharmacokinetic or pharmacodynamic profiles. The stability of the C-F bond often imparts resistance to metabolic degradation.

The incorporation of small, functionally rich chiral building blocks is a key strategy in the synthesis of complex targets. researchgate.net Thiazoline and thiazole (B1198619) motifs, for instance, are found in numerous peptide-derived natural products and are often introduced using chiral building blocks. nih.gov In a similar vein, this compound, or its derivatives, could serve as a unique synthon for introducing the sterically demanding and electronically distinct difluoro-neopentyl group into larger molecules.

Precursor in the Development of Novel Fluorinated Building Blocks

One of the most significant potential applications of this compound is as a starting material for the synthesis of other novel fluorinated building blocks. The aldehyde functionality is a versatile handle for a wide array of chemical transformations.

Potential Derivatizations of this compound:

Reaction Type Resulting Functional Group Potential New Building Block
OxidationCarboxylic Acid3,3-Difluoro-2,2-dimethylpropanoic acid
ReductionAlcohol3,3-Difluoro-2,2-dimethylpropan-1-ol (B1461864)
Reductive AminationAmine3,3-Difluoro-2,2-dimethylpropan-1-amine
Wittig ReactionAlkene1,1-Difluoro-2,2-dimethyl-3-substituted-propenes
Grignard/Organolithium AdditionSecondary Alcohol1-(Substituted)-3,3-difluoro-2,2-dimethylpropan-1-ols

The resulting products from these transformations would themselves be valuable, novel building blocks for medicinal and materials chemistry. For example, the corresponding alcohol, 3,3-difluoro-2,2-dimethyl-propan-1-ol, is commercially available, indicating its utility in synthetic applications. manchesterorganics.com The nitrile derivative, 3,3-difluoro-2,2-dimethylpropanenitrile, is also a known compound.

Potential Roles in Specialized Chemical Synthesis

The unique structural and electronic properties of this compound suggest its potential utility in specialized areas of chemical synthesis.

As a Reactive Intermediate for Sulfonations: While not specifically documented for this compound, aldehydes can undergo reactions with sulfites to form α-hydroxysulfonic acids. The electron-withdrawing nature of the adjacent difluoromethyl group could influence the reactivity and stability of such adducts.

Pharmaceutical and Agrochemical Research: The development of new pharmaceuticals and agrochemicals often relies on the availability of novel building blocks. buchler-gmbh.com Fluorinated compounds are particularly prevalent in these industries. For example, trifluoromethyl-containing analogs of the antihistamine astemizole (B1665302) have been developed as potent antimalarial agents. nih.gov Although direct applications of this compound are not reported, its structural motifs are relevant. The dimethylpropane backbone is present in some bioactive molecules, and the introduction of the difluoro group could be a strategy to modulate activity and metabolic stability. Both pharmaceuticals and pesticides often target similar molecular sites of action, and the design principles for both classes of compounds can be similar.

Q & A

Q. Key Considerations :

  • Temperature control (<60°C) to prevent decomposition.
  • Solvent selection to optimize yield and minimize byproducts.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Structural Confirmation :

  • PXRD : Peaks at 11.32°, 12.45°, and 13.26° 2θ confirm crystallinity .
  • FTIR : Key absorbance bands at 3419 cm⁻¹ (O–H stretch) and 1269 cm⁻¹ (C–F vibration) .
  • DSC : Endothermic peaks at 54.8°C (dehydration) and 116.1°C (melting) .

Q. Purity Assessment :

  • GC-MS : Quantifies residual solvents and byproducts.
  • ¹H NMR : Integrates aldehyde proton signals (δ ~9.5 ppm) for stoichiometric validation .

Advanced: How can crystallization conditions be optimized to minimize impurities?

Answer:
Methodology :

Solvent Screening : Use water-immiscible solvents (e.g., heptane) to reduce polar impurities .

Seeding : Introduce pre-formed crystals to control nucleation and polymorph formation.

Gradient Cooling : Gradual temperature reduction (0.5°C/min) to enhance crystal uniformity .

Q. Data-Driven Adjustment :

  • Monitor impurity profiles via HPLC and adjust solvent ratios iteratively.
  • Example: Increasing ethyl acetate in heptane/ethyl acetate mixtures reduces co-crystallization of fluorinated byproducts .

Advanced: How should researchers resolve spectral data contradictions (e.g., variable PXRD peak intensities)?

Answer:
Troubleshooting Steps :

Sample Preparation : Ensure random orientation of crystals to mitigate preferred orientation effects in PXRD .

Environmental Control : Conduct FTIR under dry N₂ to avoid moisture interference in O–H stretches .

Reproducibility Tests : Repeat DSC scans at identical heating rates (e.g., 10°C/min) to verify thermal events.

Q. Case Example :

  • Variable PXRD intensities at 18.33° 2θ may arise from particle size differences; use sieving or micronization to standardize samples .

Application: What role does this compound play in prostaglandin synthesis?

Answer:
Mechanistic Insight :
The compound serves as a key intermediate in synthesizing Lubiprostone, a prostaglandin-derived drug:

Aldol Condensation : Reacts with bicyclolactone aldehyde in the presence of Zn(OH)₂ to form a β-keto intermediate .

Reduction : Catalytic hydrogenation with Pd/C yields the saturated prostaglandin backbone .

Q. Optimization Challenges :

  • Stereoselectivity : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control R/S configuration.
  • Scale-Up : Replace column chromatography with crystallization (e.g., MTBE/water mixtures) for cost-effective purification .

Advanced: How to address challenges in synthesizing fluorinated analogs with similar boiling points?

Answer:
Separation Strategies :

Distillation Alternatives : Avoid traditional distillation; employ azeotropic distillation with toluene to separate difluoro/isomeric byproducts .

Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (70:30 to 90:10) for high-resolution separation .

Q. Preventive Measures :

  • Reagent Stoichiometry : Limit excess dimethyl-methylphosphonate to reduce E/Z isomer formation during phosphonate coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.